molecular formula C12H23NO4 B12867601 tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B12867601
M. Wt: 245.32 g/mol
InChI Key: PXYATZKIYCCORO-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate is used as a building block in the synthesis of various complex organic molecules. It is particularly useful in the preparation of spirocycles and other heterocyclic compounds .

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets involved depend on the context of its use in chemical or biological systems .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-5-16-12(6-7-14)8-13(9-12)10(15)17-11(2,3)4/h14H,5-9H2,1-4H3

InChI Key

PXYATZKIYCCORO-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CN(C1)C(=O)OC(C)(C)C)CCO

Origin of Product

United States

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